cyclopropyl(triphenyl)phosphanium;hydrobromide

Description

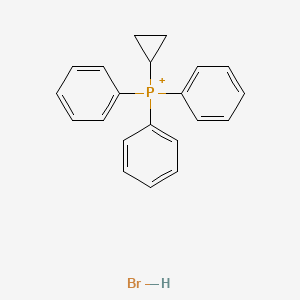

Cyclopropyl(triphenyl)phosphanium hydrobromide is a quaternary phosphonium salt characterized by a cyclopropyl group bonded to a phosphorus center, which is further coordinated to three phenyl rings and a bromide counterion. This compound belongs to the broader class of triphenylphosphonium salts, which are widely utilized in organic synthesis, catalysis, and materials science due to their stability, solubility in polar solvents, and nucleophilic reactivity . The cyclopropyl substituent introduces steric and electronic effects distinct from linear or branched alkyl/aryl groups, influencing its reactivity and thermal stability .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21BrP+ |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

cyclopropyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |

InChI Key |

XMPWFKHMCNRJCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired phosphonium salt .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Reagent in Chemical Reactions : Cyclopropyl(triphenyl)phosphanium;hydrobromide serves as a reagent for synthesizing cyclopropyl-containing compounds and phosphonium ylides, which are intermediates in various organic reactions. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into organic molecules.

- Catalysis : The compound is utilized as a catalyst in several industrial processes, enhancing reaction rates and selectivity in the formation of complex organic structures.

-

Biological Activity

- Antitumor Potential : Research indicates that this compound exhibits potential antitumor activity. Studies have shown its effects on cancer cell lines, suggesting mechanisms involving mitochondrial targeting and modulation of cellular pathways that lead to apoptosis .

- Mechanism of Action : The compound interacts with biological targets such as enzymes and receptors, influencing various biochemical pathways. Its unique structure contributes to its biological efficacy, particularly in cancer therapy.

- Medicinal Chemistry

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated significant growth inhibition, particularly at low micromolar concentrations. Mechanistic studies revealed that it induced mitochondrial membrane depolarization and apoptosis in MDA-MB-231 breast carcinoma cells .

Case Study 2: Synthesis of Novel Compounds

In another research effort, this compound was employed to synthesize a library of phosphonium salts with varied biological activities. The derivatives were tested for their antiproliferative properties against multiple cancer cell lines, highlighting the versatility of this compound as a building block for drug discovery .

Mechanism of Action

The mechanism of action of cyclopropyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the triphenylphosphonium moiety play crucial roles in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare cyclopropyl(triphenyl)phosphanium hydrobromide with analogous phosphonium salts, focusing on structural, synthetic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Cyclopropyl Group : The cyclopropyl substituent introduces ring strain and sp³ hybridization, enhancing electrophilicity at the phosphorus center compared to linear alkyl groups (e.g., methyl or ethyl). This strain may also increase susceptibility to nucleophilic attack in certain reactions .

- Aromatic vs. Aliphatic Substituents: Compounds like tetraphenylphosphonium bromide lack alkyl groups, resulting in higher thermal stability but reduced solubility in non-polar solvents compared to cyclopropyl(triphenyl)phosphanium hydrobromide .

Thermal and Chemical Stability

- The cyclopropyl group imparts rigidity, delaying thermal decomposition compared to allyl or propyl derivatives. For example, allyltriphenylphosphonium bromide decomposes near 225°C, while cyclopropyl analogs may withstand higher temperatures .

- Tetraphenylphosphonium bromide exhibits superior stability (decomposition >300°C) due to the absence of strain and strong aromatic shielding .

Research Findings and Data

Table 2: Comparative Reactivity in Wittig Reactions

Key Observations :

- Allyl derivatives achieve higher yields due to faster ylide formation but generate more byproducts.

- Cyclopropyl derivatives exhibit slower reactivity but greater selectivity, attributed to steric hindrance .

Biological Activity

Cyclopropyl(triphenyl)phosphanium hydrobromide, a phosphonium salt, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of Cyclopropyl(triphenyl)phosphanium Hydrobromide

The synthesis of cyclopropyl(triphenyl)phosphanium hydrobromide typically involves the reaction of cyclopropyl halides with triphenylphosphine. The general reaction can be summarized as follows:

This process results in the formation of a stable phosphonium salt that can be further characterized and evaluated for biological activity.

2.1 Anticancer Activity

Research has indicated that triphenylphosphonium (TPP) derivatives exhibit significant anticancer properties. Cyclopropyl(triphenyl)phosphanium hydrobromide has been shown to enhance the cytotoxicity of various anticancer agents through mitochondrial targeting. A study demonstrated that TPP-conjugated compounds can selectively inhibit cancer cell growth while sparing non-malignant cells. For instance, compounds featuring TPP cations exhibited IC50 values in the low micromolar range against several human cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 22 |

| A549 (Lung) | 121.7 |

| HT-29 (Colon) | 298 |

These findings suggest that the presence of TPP enhances the compound's ability to disrupt mitochondrial function, leading to increased oxidative stress and apoptosis in cancer cells .

2.2 Antibacterial Activity

In addition to its anticancer effects, cyclopropyl(triphenyl)phosphanium hydrobromide exhibits promising antibacterial properties. A related compound, mitocurcumin (MitoC), which is a TPP conjugate, has demonstrated broad-spectrum bactericidal activity against multidrug-resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) values for MitoC were reported between 1.5 to 12.5 μM, indicating potent antibacterial activity without significant toxicity in animal models .

The mechanisms underlying the biological activities of cyclopropyl(triphenyl)phosphanium hydrobromide are multifaceted:

- Mitochondrial Targeting : The lipophilic nature of TPP allows for accumulation in mitochondria, leading to disruption of mitochondrial bioenergetics and increased reactive oxygen species (ROS) production. This is crucial for its cytotoxic effects against cancer cells .

- Membrane Damage : The antibacterial activity is attributed to extensive membrane damage caused by these compounds, which disrupts bacterial cell integrity and function .

4. Case Studies

Several case studies illustrate the effectiveness of TPP derivatives:

- Study on Cancer Cell Lines : A study involving various TPP-conjugated compounds demonstrated selective inhibition of cancer cell proliferation with minimal impact on normal cells. The compounds were tested across multiple human cancer cell lines using MTT assays and showed promising results in inducing apoptosis .

- Antibacterial Efficacy : In vitro studies on MitoC highlighted its rapid bactericidal action compared to traditional antibiotics like ciprofloxacin, showcasing its potential as a lead molecule against drug-resistant pathogens .

Q & A

Advanced Research Question

- High-performance liquid chromatography (HPLC) : Monitor hydrolysis products (e.g., triphenylphosphine oxide) using a C18 column and acetonitrile/water gradient .

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures and correlate with storage recommendations .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during photodegradation .

How can computational chemistry aid in predicting the behavior of cyclopropyl(triphenyl)phosphanium hydrobromide?

Advanced Research Question

- Density functional theory (DFT) : Calculate bond dissociation energies to predict thermal stability .

- Molecular dynamics simulations : Model solubility in different solvents based on charge distribution and hydrophobicity .

- Docking studies : Predict interactions with biological targets (e.g., mitochondrial membranes) for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.